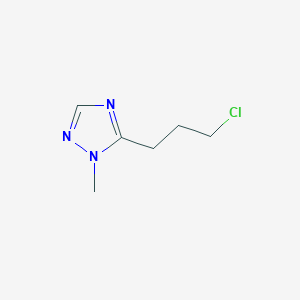
5-(3-chloropropyl)-1-methyl-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-chloropropyl)-1-methyl-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a 3-chloropropyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloropropyl)-1-methyl-1H-1,2,4-triazole typically involves the alkylation of 1-methyl-1H-1,2,4-triazole with 3-chloropropyl halides. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-chloropropyl)-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the substituents attached to it.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or ethanol.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted triazoles with various functional groups.
Oxidation: Formation of triazole derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced triazole derivatives with modified ring structures.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-(3-chloropropyl)-1-methyl-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has been investigated for its antimicrobial, antifungal, and antiviral properties. Researchers are exploring its ability to inhibit the growth of pathogenic microorganisms and its potential use in developing new therapeutic agents.
Medicine
In medicinal chemistry, this compound is being evaluated for its pharmacological activities. It is considered a potential lead compound for the development of drugs targeting specific enzymes or receptors involved in various diseases. Its triazole ring structure is known to interact with biological targets, making it a valuable scaffold for drug design.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and agrochemicals. It is employed in the production of herbicides, fungicides, and insecticides. Additionally, it is used in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-(3-chloropropyl)-1-methyl-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can form hydrogen bonds, coordinate with metal ions, or participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methyl-1H-1,2,4-triazole: Lacks the 3-chloropropyl group, making it less reactive in nucleophilic substitution reactions.
5-(3-bromopropyl)-1-methyl-1H-1,2,4-triazole: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and selectivity in chemical reactions.
5-(3-chloropropyl)-1H-1,2,4-triazole: Lacks the methyl group, which can influence its solubility and interaction with biological targets.
Uniqueness
5-(3-chloropropyl)-1-methyl-1H-1,2,4-triazole is unique due to the presence of both the 3-chloropropyl and methyl groups. This combination of substituents enhances its reactivity and allows for the introduction of diverse functional groups through chemical modifications. Its unique structure also contributes to its potential as a versatile building block in synthetic chemistry and its promising applications in various fields.
Eigenschaften
Molekularformel |
C6H10ClN3 |
|---|---|
Molekulargewicht |
159.62 g/mol |
IUPAC-Name |
5-(3-chloropropyl)-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C6H10ClN3/c1-10-6(3-2-4-7)8-5-9-10/h5H,2-4H2,1H3 |
InChI-Schlüssel |
IBGAOBHJJVXQEB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NC=N1)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]-3,6,9,12-tetraoxapentadecan-15-amide hydrochloride](/img/structure/B13563784.png)
![Potassium trifluoro(spiro[2.5]octan-6-yl)borate](/img/structure/B13563787.png)
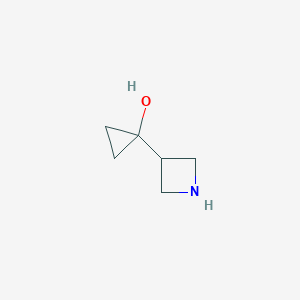
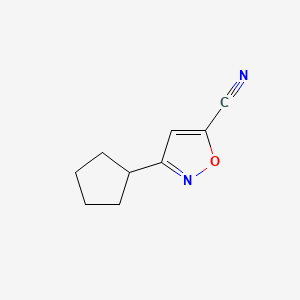
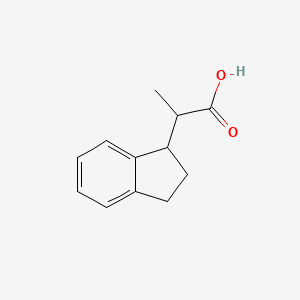
![6-[(Tert-butoxy)carbonyl]-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13563810.png)
![3-[1-(4-acetylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B13563817.png)

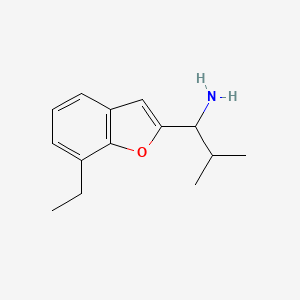
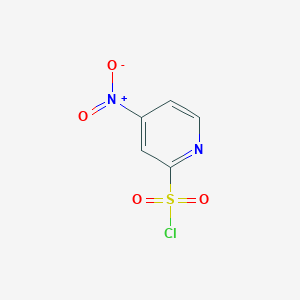
![2,3-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinehydrochloride](/img/structure/B13563850.png)
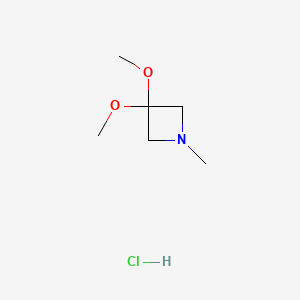
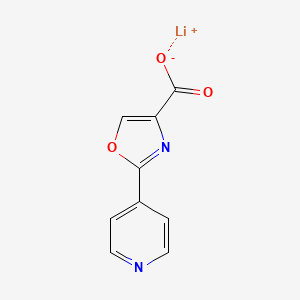
![Tert-butyl ((4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-YL)methyl)carbamate](/img/structure/B13563880.png)
